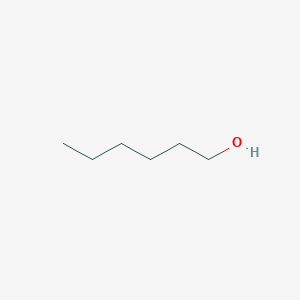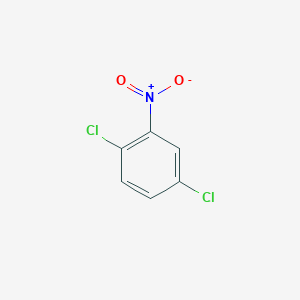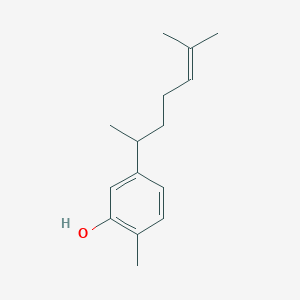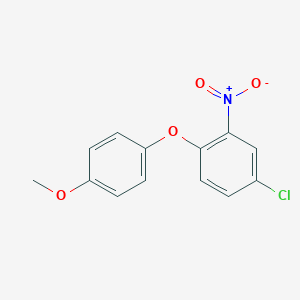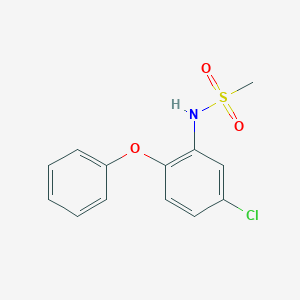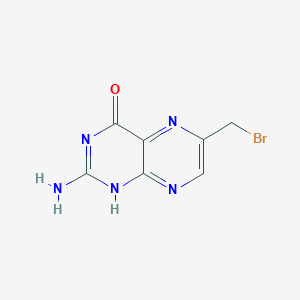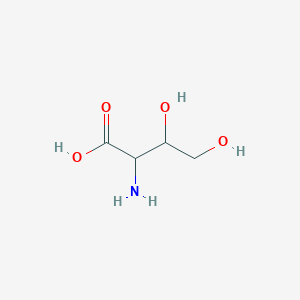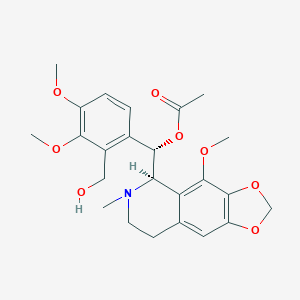
(+)-Papaveroxinoline
Overview
Description
(+)-Papaveroxinoline Acetate is a derivative of (+)-Papaveroxinoline, a modified phthalideisoquinoline alkaloid . It has a molecular formula of C26H31NO9 and a molecular weight of 501.53 .
Synthesis Analysis
The synthesis of (+)-Papaveroxinoline Acetate involves Acetic anhydride and [S-(R*,S*)]-3,4-dimethoxy-alpha1-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-o-xylene-alpha,alpha’-diol .Molecular Structure Analysis
The molecular structure of (+)-Papaveroxinoline Acetate is represented by the formula C26H31NO9 . Unfortunately, I don’t have the capability to provide a detailed structural analysis or a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of (+)-Papaveroxinoline Acetate include a predicted boiling point of 572.0±50.0 °C and a predicted density of 1.257±0.06 g/cm3 . It is soluble in Dichloromethane . The compound is stored in a refrigerator .Scientific Research Applications
Neuroblastoma Cell Differentiation : Papaverine induces morphological differentiation in mouse neuroblastoma cells, promoting axon-like processes and increasing soma and nucleus sizes (Prasad & Sheppard, 1972).
Cellular Respiration Regulation : It inhibits respiration in C-6 astrocytoma cells, suggesting a role in cellular respiration regulation (Browning, Groppi, & Kon, 1974).
Antitumor Properties : Papaverine has shown selective antitumor properties against PC-3 human prostate cancer cells, inducing apoptosis and cell cycle arrest, and affecting the NF-κB/PI3K/Akt signaling pathway (Huang et al., 2017).
Vasospasm Prevention : It prevents vasospasm in human saphenous veins by regulating myosin light chain phosphorylation and actin polymerization (Hocking et al., 2016).
Glutathione Biosynthesis : Papaverine decreases glutathione concentration in various organs in mice, which can be reversed by melatonin (Szaroma, Lach, & Dziubek, 2012).
Electrical and Mechanical Activity in Ureter : It affects the electrical and mechanical activity of the guinea-pig ureter, altering action potential and muscle contraction (Brading, Burdyga, & Scripnyuk, 1983).
Cardiac Excitability : Papaverine inhibits hKv1.5 current and alters cardiac excitability (Choe et al., 2003).
Vascular Calcium Channel Stimulation : It stimulates vascular L-type Ca(2+) channels in rat tail artery myocytes via a PKA-dependent mechanism, antagonizing its vasodilating activity (Fusi et al., 2016).
Apoptosis Induction in Vascular Cells : Papaverine induces apoptosis in vascular endothelial and smooth muscle cells, potentially affecting vascular function (Gao, Stead, & Lee, 2002).
Clinical Treatment of Neuroblastoma : Early clinical treatment programs using papaverine for metastatic neuroblastoma showed promise (Helson, Helson, Peterson, & Das, 1976).
properties
IUPAC Name |
[(S)-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO8/c1-13(27)33-22(15-6-7-17(28-3)21(29-4)16(15)11-26)20-19-14(8-9-25(20)2)10-18-23(24(19)30-5)32-12-31-18/h6-7,10,20,22,26H,8-9,11-12H2,1-5H3/t20-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJKQBLXEZPDNY-IRLDBZIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]([C@H]1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Papaveroxinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





